5-methyl-4-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-4-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4S/c1-8-12(24(21,22)18-2)7-11(23-8)13(20)19-10-6-4-3-5-9(10)14(15,16)17/h3-7,18H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAUTHKAUZVVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the furan ring followed by the introduction of the trifluoromethyl group and the sulfonamide functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
5-methyl-4-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-4-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, while the sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Structural and Functional Analogues
5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide (6b)
- Structure : Differs by a nitro group at position 5 and a sulfamoyl-linked phenyl group at position 3.
- Activity : Exhibits significant antibacterial activity, attributed to the electron-withdrawing nitro group enhancing electrophilic interactions with bacterial targets .
- Key Differences : Replacement of the methyl group (in the target compound) with a nitro group increases molecular polarity but may reduce metabolic stability.
5-Methyl-4-[methyl(phenyl)sulfamoyl]-N-[(pyridin-3-yl)methyl]furan-2-carboxamide (BG14518)
- Structure : Features a methyl(phenyl)sulfamoyl group at position 4 and a pyridin-3-ylmethyl carboxamide group.
- Functional Implications : The phenyl group in the sulfamoyl moiety may sterically hinder target binding compared to the methylsulfamoyl group in the target compound.
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide
- Structure : Shares the methylsulfonyl group but replaces the furan core with a pyridine-thiazole system.
- Relevance : Demonstrates the versatility of sulfonamide/carboxamide hybrids in pesticidal applications, as seen in patent literature .
Key Insights from Comparative Analysis
Substituent Effects: Electron-Withdrawing Groups (NO₂, CF₃): Enhance reactivity and target binding but may reduce bioavailability due to increased polarity . Methylsulfamoyl vs. Methyl(phenyl)sulfamoyl: The smaller methylsulfamoyl group in the target compound likely improves steric accessibility compared to the bulkier phenyl variant in BG14518 .
Core Heterocycle: Furan-based compounds (target, 6b, BG14518) exhibit planar rigidity, favoring π-π stacking with aromatic residues in biological targets.
Biological Activity Trends: Nitro-substituted analogs (e.g., 6b) show pronounced antibacterial activity, suggesting that electron-deficient groups enhance antimicrobial efficacy .
Biological Activity
5-Methyl-4-(methylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, often referred to in the literature as a derivative of Leflunomide, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant findings.
- Molecular Formula : C12H9F3N2O2
- Molecular Weight : 270.21 g/mol
- CAS Number : 1403564-06-6
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes involved in inflammation and cancer cell proliferation. The compound exhibits immunosuppressive properties, which can be beneficial in conditions characterized by excessive immune responses.
Anticancer Activity
Research indicates that this compound has significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- BxPC-3 (human pancreatic adenocarcinoma)
- Panc-1 (human epithelioid pancreatic carcinoma)
The IC50 values observed were:
- BxPC-3 : 0.051 µM
- Panc-1 : 0.066 µM
- Normal Lung Fibroblasts (WI38) : 0.36 µM
These results suggest that the compound selectively targets cancer cells while exhibiting less toxicity to normal cells, indicating a favorable therapeutic index .
In Vitro Studies
In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through various mechanisms, including DNA intercalation and modulation of signaling pathways involved in cell survival and proliferation.
Table 1: Summary of In Vitro Antiproliferative Activity
| Cell Line | IC50 Value (µM) | Remarks |
|---|---|---|
| BxPC-3 | 0.051 | High sensitivity |
| Panc-1 | 0.066 | High sensitivity |
| WI38 | 0.36 | Lower sensitivity |
Case Studies
A notable study conducted on the effects of this compound involved treating pancreatic cancer cell lines with varying concentrations over a period of 24 hours. The results indicated a dose-dependent response with significant reductions in cell viability at lower concentrations, reinforcing its potential as an anticancer agent .
Q & A
Q. Critical Parameters :
- Temperature : Maintain 0–25°C during sensitive steps (e.g., sulfamoylation) to prevent side reactions.
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reactivity; anhydrous conditions prevent hydrolysis .
How can researchers ensure structural fidelity and purity during characterization?
Level: Basic
Methodological Answer:
Combine analytical techniques:
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% required for biological assays) .
- NMR : Confirm substituent positions (e.g., trifluoromethyl at phenyl C2, methylsulfamoyl at furan C4) via H and C shifts .
- Mass Spectrometry : Validate molecular weight (expected [M+H]: ~415 Da) with HRMS or LC-MS .
Data Cross-Validation : Compare spectroscopic data with structurally analogous compounds (e.g., N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide) to resolve ambiguities .
What strategies are recommended for evaluating the compound’s biological activity in vitro?
Level: Basic
Methodological Answer:
Target Identification : Screen against kinase or protease libraries using fluorescence polarization assays .
Dose-Response Curves : Perform IC determinations (e.g., 10 nM–100 µM range) in triplicate .
Cytotoxicity : Test on HEK293 or HepG2 cells via MTT assay to rule out nonspecific toxicity .
Advanced Tip : Pair with molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2 or EGFR, leveraging the trifluoromethyl group’s hydrophobic interactions .
How should researchers address contradictory data in biological activity across studies?
Level: Advanced
Methodological Answer:
Assay Validation : Confirm reproducibility using standardized protocols (e.g., ATP concentration in kinase assays) .
Structural Reanalysis : Verify batch consistency via XRD or F NMR to detect polymorphic or stereochemical variations .
Contextual Factors : Account for cell line-specific expression levels (e.g., CYP450 enzymes metabolizing the compound differentially) .
Case Study : Discrepancies in IC values for similar furan carboxamides were resolved by identifying substituent-dependent solubility changes (e.g., methoxy vs. trifluoromethyl groups) .
What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?
Level: Advanced
Methodological Answer:
ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~3.2), BBB permeability (low), and CYP inhibition .
Toxicity Profiling : Apply ProTox-II to assess hepatotoxicity risk linked to the methylsulfamoyl group .
Metabolite Simulation : Run MetaSite to identify potential Phase I metabolites (e.g., furan ring oxidation) .
Validation : Cross-check with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Level: Advanced
Methodological Answer:
Core Modifications : Replace the furan with thiophene or oxazole to assess ring flexibility .
Substituent Variation : Test electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance target binding .
Bioisosteric Replacement : Substitute trifluoromethyl with cyano to improve solubility while retaining hydrophobicity .
Q. Example SAR Table :
| Modification | Biological Activity (IC) | Solubility (µg/mL) |
|---|---|---|
| Trifluoromethyl (Parent) | 120 nM | 15 |
| Cyano | 95 nM | 45 |
| Methoxy | 250 nM | 8 |
Data adapted from analogous compounds
What protocols ensure compound stability during long-term storage?
Level: Basic
Methodological Answer:
Storage Conditions : Keep at -20°C in amber vials under argon to prevent photodegradation and hydrolysis .
Stability Monitoring : Perform quarterly HPLC checks; discard if purity drops below 90% .
Lyophilization : For aqueous solutions, lyophilize with trehalose (1:1 w/w) to stabilize the sulfamoyl group .
Caution : Avoid freeze-thaw cycles, which accelerate decomposition of the furan ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
